4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
Description
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3O3/c1-22(2)14-28-21(29-15-22)9-5-8-20(27)19-7-4-3-6-18(19)16-10-12-17(13-11-16)23(24,25)26/h3-4,6-7,10-13,21H,5,8-9,14-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNNWXJBZLWIMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646083 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898757-59-0 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4,5-Dimethyl-1,3-dioxole-2-ketone (Precursor to the Dioxane Ring)
A reported method uses 3-hydroxy-2-butanone and dimethyl carbonate as principal raw materials. The process involves a transesterification reaction catalyzed by sodium propylate in a solvent such as dimethoxyethane (DME) or tetraethylene glycol dimethyl ether.
The reaction proceeds in two stages:
- Transesterification at 60–65 °C for 5–6 hours, during which methanol byproduct is continuously removed by distillation.
- Cyclization and distillation at elevated temperatures (110–125 °C) to remove residual methanol and drive the formation of the cyclic ketone.
After the reaction, the mixture is neutralized with concentrated hydrochloric acid to pH ~7, followed by fractional distillation and crystallization at 0–5 °C to isolate the crude product.
Recrystallization from suitable solvents with activated carbon treatment yields highly pure 4,5-dimethyl-1,3-dioxole-2-ketone with yields ranging from 47% to 53% and purity above 99% (HPLC), melting point ~77–79 °C.
| Step | Conditions | Reagents/Amounts | Outcome |
|---|---|---|---|
| 1 | 60–65 °C, 5–6 h, transesterification | 3-hydroxy-2-butanone, dimethyl carbonate, sodium propylate catalyst, solvent (DME) | Formation of methyl carbonate ester intermediate |
| 2 | 110–125 °C, 4–5 h, distillation | Removal of methanol byproduct | Cyclization to dioxole ketone |
| 3 | Neutralization, crystallization | HCl addition, cooling to 0–5 °C | Isolation of crude product |
| 4 | Recrystallization | Activated carbon, solvent, heating | Purified 4,5-dimethyl-1,3-dioxole-2-ketone |
Data adapted from patent CN103483307A (2013).
Incorporation of the 4-Trifluoromethylphenyl Substituent
The trifluoromethyl group is typically introduced via electrophilic trifluoromethylation or by using pre-functionalized trifluoromethyl-substituted aryl halides or boronic acids in cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are common for attaching trifluoromethylphenyl groups to ketone-containing intermediates.
Reaction conditions usually involve:
- Pd(0) catalysts
- Base (e.g., K2CO3)
- Solvents such as DMF or toluene
- Mild heating (50–100 °C)
Assembly of the Final Compound: 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
The final step involves linking the dioxane-substituted butyrophenone with the trifluoromethylphenyl group.
Synthetic routes may include:
- Alkylation of the dioxane ring-containing intermediate with the trifluoromethylphenyl-substituted ketone.
- Use of nucleophilic substitution or condensation reactions under anhydrous conditions.
Purification is typically achieved by recrystallization or chromatographic techniques to ensure high purity and yield.
Summary Table of Preparation Steps
Research Findings and Analytical Data
Purity of intermediates and final products is confirmed by High-Performance Liquid Chromatography (HPLC) , typically exceeding 99%.
Melting points of key intermediates such as 4,5-dimethyl-1,3-dioxole-2-ketone range between 77–79 °C, consistent with literature values.
The described methods emphasize safety and reliability by eliminating hazardous reagents and employing distillation to remove volatile byproducts like methanol.
The use of sodium propylate as a catalyst in the dioxane ring synthesis is notable for its efficiency and mildness.
The synthetic strategy allows scalability from gram to kilogram quantities while maintaining yield and purity, as demonstrated by industrial patent examples.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or hydride donors such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with functional groups replacing the trifluoromethyl group.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: Its unique structure can impart specific physical properties to materials, such as increased rigidity or altered electronic behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of dioxane-containing ketones with variable substituents on the aromatic ring and alkyl chain. Below is a detailed comparison with structurally similar analogs:
Substituent Position and Electronic Effects
*Estimated based on molecular formula (C₁₈H₂₁F₃O₃).
Chain Length Variations
Biological Activity
The compound 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 404.44 g/mol
- CAS Number : 95753-22-3
The compound features a butyrophenone core modified with a dioxane ring and a trifluoromethyl group, which are significant for its biological activity.
Research indicates that the compound exhibits anti-inflammatory properties. It acts as an agonist for specific prostanoid receptors, which are implicated in various inflammatory pathways. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target receptors.
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical studies. It demonstrates favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. The compound has shown a half-life suitable for sustained biological activity in animal models, suggesting potential for chronic administration in therapeutic settings.
Case Studies
- Anti-inflammatory Efficacy : In a study involving animal models of arthritis, the compound significantly reduced inflammation markers compared to controls. The reduction in cytokine levels was noted to be dose-dependent.
- Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells, indicating potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties in models of neurodegenerative diseases, where the compound reduced oxidative stress markers and improved neuronal survival rates.
Data Table of Biological Activities
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of Dioxane Ring : Utilizing appropriate aldehydes and ketones under acidic conditions.
- Introduction of Trifluoromethyl Group : This can be achieved through electrophilic fluorination techniques.
- Coupling Reactions : Finally, coupling the dioxane derivative with butyrophenone to yield the final product.
Q & A
Q. Basic Analytical Workflow
- Purity Analysis : Use GC-MS with internal standards (e.g., deuterated triclosan) to detect byproducts and quantify yields .
- Structural Confirmation : ¹H/¹³C NMR for verifying substituent positions (e.g., trifluoromethyl and dioxane groups) .
- Crystallinity : X-ray diffraction or DSC for polymorph identification, especially when recrystallization solvents vary (e.g., CH₂Cl₂ vs. EtOAc) .
What strategies address stereochemical control during the synthesis of related butyrophenone derivatives?
Q. Advanced Stereochemical Challenges
- Chiral Auxiliaries : Use (R)-4-phenyl-2-oxazolidinone to enforce stereoselectivity during coupling reactions, as demonstrated in analogous compounds .
- Protection-Deprotection : The 5,5-dimethyl-1,3-dioxane group acts as a protecting moiety for phenolic OH, preventing racemization during nucleophilic substitutions .
- Diastereoselective Reductions : Catalysts like Co(salophen)-HQ achieve 87.5% diastereomeric excess in ketone reductions, applicable to butyrophenone derivatives .
How can researchers resolve contradictory data in catalytic systems for this compound’s synthesis?
Advanced Data Contradiction Analysis
Discrepancies in Pd-catalyzed yields (e.g., 18% vs. 55%) may arise from:
- Ligand Effects : Bulky ligands (dppf) stabilize palladium intermediates, reducing off-cycle decomposition .
- Moisture Sensitivity : Strict anhydrous conditions (Schlenk techniques) are required for reactions with CsF or AgOAc .
- Substrate Inhibition : Excess aryl halide (2.0 equiv) suppresses catalyst poisoning, as seen in analogous Suzuki couplings .
What are the key considerations for designing structure-activity relationship (SAR) studies on this compound?
Q. Advanced SAR Design
- Core Modifications : Replace the trifluoromethyl group with chloro or methoxy substituents to assess electronic effects on bioactivity .
- Dioxane Ring Variations : Compare 5,5-dimethyl-1,3-dioxane with tetrahydrofuran or tetrahydropyran moieties to evaluate steric contributions .
- Ketone Functionalization : Reduce the butyrophenone carbonyl to an alcohol or oxidize to a carboxylate for probing metabolic stability .
What mechanistic insights exist for the reactivity of the trifluoromethylphenyl group in this compound?
Q. Advanced Mechanistic Studies
- Electrophilic Aromatic Substitution : The CF₃ group acts as a strong electron-withdrawing moiety, directing reactions to the meta position in coupling steps .
- Radical Pathways : Under Cu(OTf)₂ catalysis, the trifluoromethylphenyl group participates in radical addition reactions, forming C–C bonds with 75% yield .
- Acid Stability : The CF₃ group enhances resistance to hydrolysis in acidic media, critical for in vitro assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
